Calcein disodium salt, indicator for com plexometry

Übersicht

Beschreibung

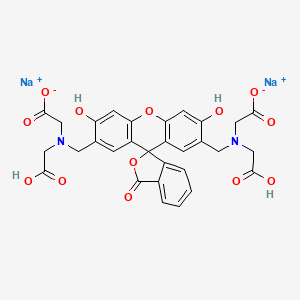

Calcein disodium salt, indicator for com plexometry is a useful research compound. Its molecular formula is C30H24N2O13.2Na and its molecular weight is 666.501. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- Role : By binding to Ca²⁺, calcein serves as an indicator for calcium levels and leakage in various biological systems .

- Chelation of Ca²⁺ : Free calcein complexes with Ca²⁺ ions, leading to green fluorescence. Only viable cells fluoresce due to active esterases .

- Cell Viability Assays : Calcein-AM is used to assess cell viability and label live cells for flow cytometry .

- Impact on Bioavailability : Calcein’s lipophilicity enables cellular uptake, affecting its availability for fluorescence-based assays .

- Cellular Effects : Only viable cells exhibit green fluorescence, allowing discrimination between live and dead cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Calcein disodium salt plays a crucial role in biochemical reactions, particularly in complexometric titrations where it serves as an indicator for calcium ions. It interacts with various biomolecules, including enzymes and proteins. For instance, calcein disodium salt is converted by intracellular esterases into calcein, which can complex calcium ions, resulting in green fluorescence . This interaction is vital for its application in cell viability assays and short-term cell labeling.

Cellular Effects

Calcein disodium salt influences various cellular processes. Once inside the cell, it is hydrolyzed by esterases to release calcein, which fluoresces green in live cells. This property is used to assess cell viability, as only living cells possess sufficient esterases to convert calcein disodium salt . Additionally, calcein disodium salt can be used to monitor cell volume changes and water transport across the plasma membrane .

Molecular Mechanism

The molecular mechanism of calcein disodium salt involves its conversion to calcein by intracellular esterases. The acetomethoxy group of calcein disodium salt obscures the part of the molecule that chelates calcium, magnesium, and zinc ions. Once inside the cell, esterases remove the acetomethoxy group, trapping calcein inside the cell and resulting in strong green fluorescence . This mechanism is crucial for its use in cell viability assays and calcium ion detection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcein disodium salt can change over time. Its stability and degradation are essential factors to consider. Studies have shown that calcein disodium salt can be used to monitor cell volume changes over time, with different fluorescence responses depending on the optical setup used . Additionally, calcein disodium salt can be entrapped within calcite and aragonite, modifying their shape and morphology .

Dosage Effects in Animal Models

The effects of calcein disodium salt vary with different dosages in animal models. Higher concentrations of calcein disodium salt can lead to self-quenching, reducing its fluorescence intensity . In studies involving animal models, it is crucial to determine the optimal dosage to avoid toxic or adverse effects while ensuring effective labeling and detection.

Metabolic Pathways

Calcein disodium salt is involved in various metabolic pathways. It interacts with intracellular esterases, which hydrolyze the acetomethoxy group, converting it to calcein. This conversion is essential for its function as a fluorescent dye in cell viability assays and calcium ion detection . Additionally, calcein disodium salt can influence calcium transport and storage within cells .

Transport and Distribution

Calcein disodium salt is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and is subsequently hydrolyzed by intracellular esterases . The resulting calcein is trapped inside the cell, allowing for effective labeling and detection. Calcein disodium salt can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of calcein disodium salt is primarily within the cytoplasm, where it is converted to calcein by intracellular esterases. This conversion results in strong green fluorescence, which can be used to monitor cell viability and calcium ion levels . Calcein disodium salt can also be localized within specific cellular compartments, depending on the presence of targeting signals or post-translational modifications .

Biologische Aktivität

Calcein disodium salt, a water-soluble fluorescent dye, is widely used in biochemical research, particularly as an indicator in complexometric titrations. Its ability to fluoresce upon binding to calcium ions makes it a valuable tool for assessing cell viability and monitoring intracellular calcium levels. This article delves into the biological activity of calcein disodium salt, highlighting its mechanisms of action, applications in various studies, and significant findings from recent research.

Calcein disodium salt has the molecular formula and a molecular weight of 666.501 g/mol. It is characterized by its bright yellow-green fluorescence, which is contingent upon its interaction with calcium ions. The compound exists as a non-fluorescent ester (calcein-AM) that becomes fluorescent upon hydrolysis by intracellular esterases, releasing calcein within viable cells.

Mechanism of Action:

- Cellular Uptake: Calcein disodium salt enters cells through passive diffusion due to its lipophilicity.

- Hydrolysis: Inside the cell, esterases cleave the acetomethoxy group, converting it to calcein, which chelates calcium ions and emits green fluorescence.

- Fluorescence Indication: Only live cells exhibit fluorescence because they possess active esterases capable of converting calcein disodium salt .

Applications in Biological Research

Calcein disodium salt is extensively utilized in various biological assays:

- Cell Viability Assays: It is employed to differentiate between live and dead cells based on fluorescence intensity.

- Calcium Ion Detection: The compound serves as an indicator for calcium levels in cellular studies, providing insights into cellular signaling pathways.

- Complexometric Titrations: In analytical chemistry, calcein is used to determine calcium concentrations in solutions .

1. Cell Viability and Cytotoxicity Assays

Research has demonstrated the efficacy of calcein disodium salt in evaluating cell viability. For instance, a study compared calcein-AM with traditional chromium release assays in K562 cells. It found a strong correlation between the two methods, indicating that calcein-AM is a reliable indicator for assessing cytotoxicity .

| Assay Type | Maximum Release (AFU) | Spontaneous Release (AFU) |

|---|---|---|

| Calcein-AM | 5,935 ± 405 | 2,186 ± 171 |

| Chromium Release | 17,769 ± 3,991 | 1,506 ± 318 |

2. Encapsulation Studies

A study involving calcein-loaded eLiposomes showed that ultrasound exposure significantly enhanced calcein release compared to conventional liposomes. This finding underscores the potential of using calcein as a marker for evaluating drug delivery systems .

3. Calcium Monitoring

Calcein disodium salt has been utilized to monitor intracellular calcium levels in various cell types. Its fluorescence intensity correlates with calcium ion concentration, making it a useful tool for studying calcium signaling dynamics within cells .

Pharmacokinetics and Dosage Effects

The pharmacokinetics of calcein disodium salt indicate that its cellular retention can vary based on concentration and cell type. Higher concentrations may lead to self-quenching effects, reducing fluorescence intensity. Studies suggest that calcein can remain detectable within cells for several hours post-staining, but factors such as organic anion transporters can influence its retention time .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Complexometric Titration:

Calcein disodium salt is predominantly used as an indicator in complexometric titrations to determine the concentration of metal ions such as calcium, magnesium, and lead. The compound forms stable complexes with divalent metal ions, which can be quantitatively analyzed through fluorescence spectroscopy or UV-Vis spectrophotometry. The mechanism involves a structural change in calcein upon binding to metal ions, resulting in enhanced fluorescence intensity that correlates with metal ion concentration.

Table 1: Metal Ion Complexation with Calcein Disodium Salt

| Metal Ion | Stability Constant (log K) | Detection Limit (µM) |

|---|---|---|

| Calcium | 6.1 | 0.05 |

| Magnesium | 5.8 | 0.1 |

| Lead | 4.9 | 0.2 |

Biological Applications

Drug Delivery Systems:

Calcein disodium salt has been explored in drug delivery systems due to its fluorescent properties. It can be encapsulated in liposomes for targeted drug delivery, where its release is monitored using fluorescence changes. Studies have demonstrated that calcein release from liposomes can be triggered by ultrasound, enhancing the efficacy of drug delivery to targeted cells .

Case Study: Ultrasound-Triggered Release

In a study involving calcein-loaded immunoliposomes functionalized with Trastuzumab (a monoclonal antibody), researchers found that ultrasound application significantly increased calcein release from the liposomes compared to control groups. The cumulative fraction release was monitored using fluorescence measurements, showing a marked increase in drug availability at targeted sites .

Cytotoxicity Assays

Calcein disodium salt is also utilized in cytotoxicity assays to evaluate cell viability and cytotoxic effects of various treatments. The calcein-AM assay allows for the assessment of cell lysis by measuring the spontaneous release of calcein from treated cells .

Table 2: Comparison of Calcein-AM Assay with Traditional Methods

| Assay Type | Maximum Release (AFU) | Spontaneous Release (AFU) |

|---|---|---|

| Calcein-AM | 5,935 ± 405 | 2,186 ± 171 |

| Chromium-51 | 17,769 ± 3,991 | 1,506 ± 318 |

Mechanistic Studies

Calcein disodium salt has been employed in mechanistic studies to investigate cellular uptake and endosomal escape mechanisms. The compound's ability to fluoresce allows researchers to visualize and quantify its distribution within cells following various treatments .

Case Study: Endosomal Escape Mechanism

Research on the use of calcein in studying endosomal escape has highlighted its effectiveness in evaluating the performance of nanocarriers designed for drug delivery. The calcein release assay provides insights into how effectively these carriers can deliver therapeutic agents into target cells .

Eigenschaften

IUPAC Name |

disodium;2-[[7'-[[carboxylatomethyl(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXOJYVKULICC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746891 | |

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108750-13-6 | |

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.